

Comparative Analysis of SR 146131 Cross-Reactivity with Other Receptors

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Compound of Interest

Compound Name: SR 146131

Cat. No.: B1682613

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **SR 146131**, a potent and selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor. Understanding the selectivity of a compound is paramount in drug development to anticipate potential off-target effects and to ensure therapeutic efficacy is mediated through the intended biological target. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing receptor binding and functional activity, and visualizes key signaling pathways and experimental workflows.

Quantitative Data Summary: Receptor Binding and Functional Activity

The following tables summarize the in vitro binding affinity and functional potency of **SR 146131** for the human CCK1 and CCK2 receptors.

Table 1: Competitive Binding Affinity of **SR 146131**

Receptor	Radioligand	Cell Line	IC50 (nM)	Selectivity (fold) vs. CCK2
Human CCK1	[¹²⁵ I]-BH-CCK-8S	3T3-hCCK1	0.56 ± 0.10	~289
Human CCK2	Radiolabeled CCK	CHO-hCCK2	162 ± 27	-

Data compiled from Bignon E, et al. (1999).[1]

Table 2: Functional Agonist Potency of **SR 146131** at the Human CCK1 Receptor

Functional Assay	Cell Line	EC50 (nM)
Intracellular Calcium Release	3T3-hCCK1	1.38 ± 0.06
Inositol Monophosphate Formation	3T3-hCCK1	18 ± 4

Data compiled from Bignon E, et al. (1999).[1]

Note on Cross-Reactivity Data: Publicly available data on the cross-reactivity of **SR 146131** against a broader panel of receptors (e.g., adrenergic, dopaminergic, serotonergic, histaminergic, and muscarinic receptors) is limited. The primary characterization of this compound has focused on its high selectivity for the CCK1 receptor over the closely related CCK2 receptor.[1] High concentrations (>1 µM) of **SR 146131** have been shown to have minimal to no functional effect on CCK2 receptors.[1] For a comprehensive assessment of off-target liabilities, screening against a wider array of receptors is a critical step in the drug development process.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional activity of compounds like **SR 146131**.

Radioligand Competitive Binding Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor.

1. Materials:

- Cell Membranes: Membranes prepared from cell lines expressing the target receptor (e.g., 3T3 cells expressing human CCK1).
- Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125 I]-Bolton Hunter-sulfated cholecystokinin octapeptide, [125 I]-BH-CCK-8S).
- Test Compound: **SR 146131**, serially diluted.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.
- Wash Buffer: Cold assay buffer.
- Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine to reduce non-specific binding.
- Scintillation Fluid and Counter.

2. Procedure:

- Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its K_d), and varying concentrations of the test compound (**SR 146131**).
- Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
- Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

- **Radioactivity Measurement:** Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a test compound to act as an agonist and stimulate an increase in intracellular calcium concentration, a common downstream effect of Gq-coupled receptor activation.

1. Materials:

- **Cell Line:** A cell line expressing the target receptor (e.g., 3T3-hCCK1) that is capable of signaling through the Gq pathway.
- **Calcium-sensitive Fluorescent Dye:** e.g., Fluo-4 AM or Fura-2 AM.
- **Assay Buffer:** e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- **Test Compound:** **SR 146131**, serially diluted.
- **Fluorescence Plate Reader:** Equipped with injectors.

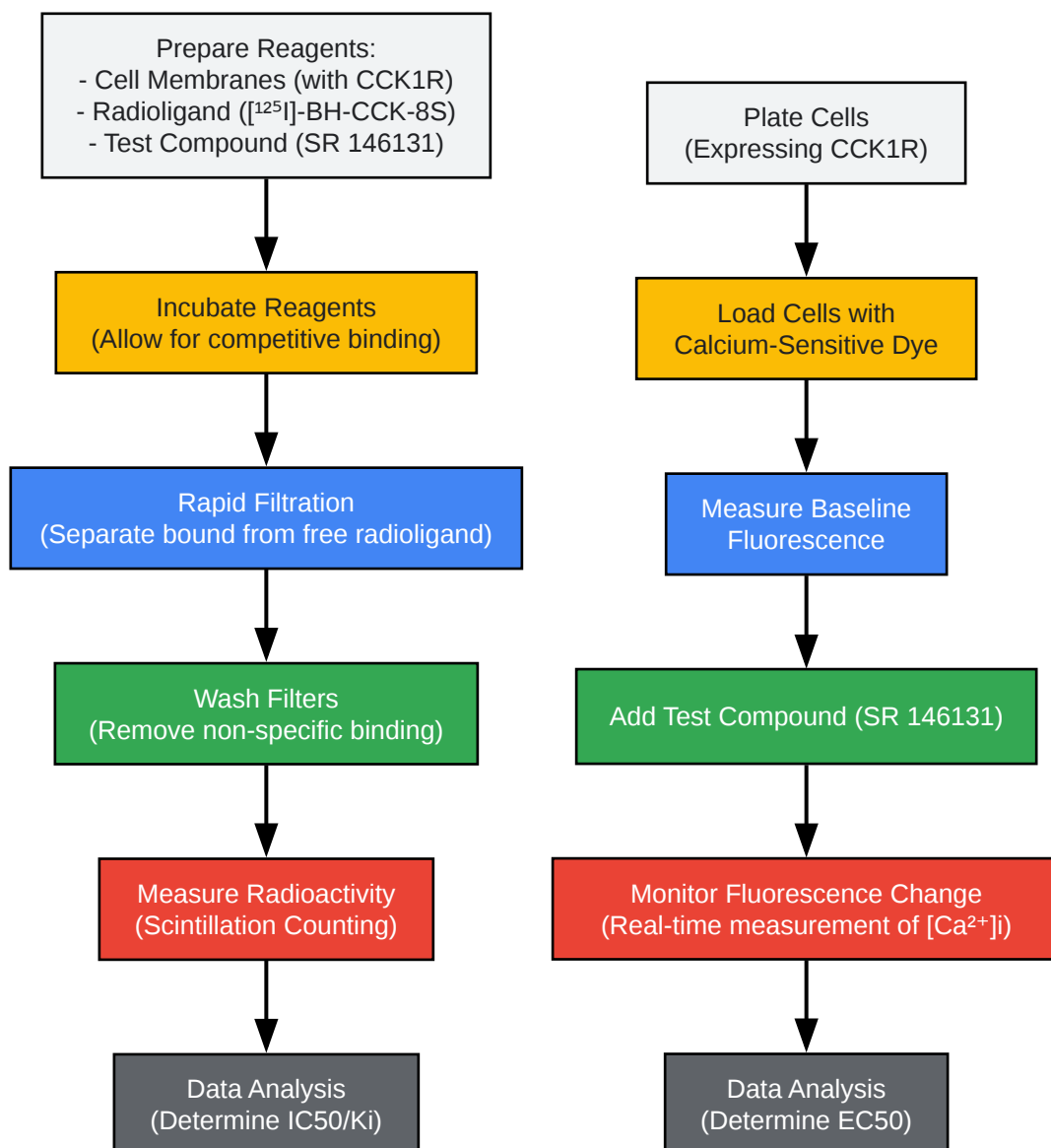
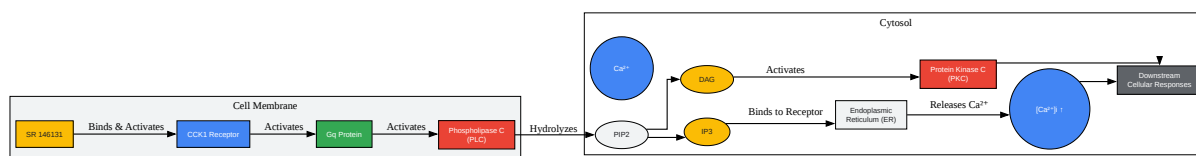
2. Procedure:

- **Cell Plating:** Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
- **Dye Loading:** Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
- **Washing:** Gently wash the cells with assay buffer to remove excess dye.

- **Baseline Fluorescence Measurement:** Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
- **Compound Addition:** Add varying concentrations of the test compound (**SR 146131**) to the wells.
- **Fluorescence Monitoring:** Immediately begin monitoring the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
- **Data Analysis:** The peak fluorescence response is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CCK1 receptor signaling pathway and the workflows for the described experimental protocols.



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References

- 1. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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